N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylidenehydrazino group, an oxoethyl group, and a methoxybenzamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of benzaldehyde derivatives with hydrazine derivatives. One common method is the Knoevenagel condensation reaction, where benzaldehyde reacts with malononitrile in the presence of a base catalyst to form benzylidenemalononitrile . This intermediate can then be further reacted with hydrazine derivatives to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of solid catalysts and green chemistry principles can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce benzyl derivatives .
Scientific Research Applications
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as cell proliferation, migration, and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
2-(2-Benzylidenehydrazino)-N-(2-methylphenyl)-2-oxoacetamide: This compound shares a similar structure but with a methylphenyl group instead of a methoxybenzamide group.
Benzothiazole Derivatives: These compounds also exhibit antimicrobial and anticancer properties and are synthesized through similar synthetic routes.
Uniqueness: N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzamide group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
476430-69-0 |
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Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-9-7-14(8-10-15)17(22)18-12-16(21)20-19-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,22)(H,20,21)/b19-11+ |
InChI Key |
KARMCIWVACCTOC-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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